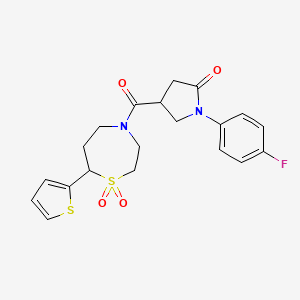

4-(1,1-二氧化-7-(噻吩-2-基)-1,4-噻氮杂环-4-羰基)-1-(4-氟苯基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

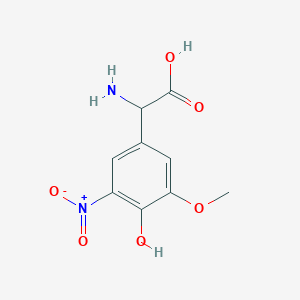

The compound "4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one" is a complex organic molecule that appears to be related to the field of conducting polymers and electroactive materials. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful in understanding the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves electropolymerization and reactions with various reagents. For instance, the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene (BPB) is achieved in the presence of sodium tetraphenylborate (NaBPh4), an easily oxidized electrolyte . This process is significant because it allows the formation of a conducting polymer with a low oxidation potential, which is desirable for electroactive materials. Similarly, the synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles involves the reaction of a related pyrrolopyridine compound with alcohols in the presence of p-toluenesulfonic acid . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely includes a pyrrolidin-2-one moiety, as suggested by the name, which is a common feature in the synthesis of pyrrole derivatives. The presence of a thiophen-2-yl group indicates a sulfur-containing heterocycle, which is known to contribute to the electroactive properties of polymers, as seen in the copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene . The fluorophenyl group could influence the electronic properties of the molecule, potentially enhancing its electroactivity or altering its interaction with light.

Chemical Reactions Analysis

The chemical reactions involving related compounds suggest that the compound may also undergo electropolymerization or react with various reagents to form new structures. The electropolymerization process is particularly relevant for creating materials with desirable electronic properties . The compound's reactivity with other molecules could be influenced by the presence of the dioxido-thiazepane and fluorophenyl groups, which may affect its electrophilicity or nucleophilicity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. Conducting polymers synthesized from pyrrole derivatives exhibit electroactivity and can change color upon oxidation and reduction, indicating potential applications in electrochromic devices . The presence of a fluorophenyl group could affect the compound's hydrophobicity and electronic properties, while the thiophen-2-yl group could contribute to its conductivity and stability. The compound's solubility, melting point, and other physical properties would depend on the specific substituents and the overall molecular conformation.

科学研究应用

电致变色性质和导电聚合物

通过共聚增强电致变色性质: 一项研究重点介绍了结合氟苯基和噻吩单元的共聚物的合成,显示出改进的电致变色性质,例如多色显示能力、快速转换时间和高对比度。这些材料有望用于先进的电致变色器件,表明类似化合物在智能窗户、显示器和低能耗屏幕中的潜在应用 (Özlem Türkarslan 等,2007).

荧光性质和传感应用

双发射荧光性质: 对与查询化合物在结构复杂性上相似的噻唑共轭吡啶鎓配合物的研究表明,溶剂敏感的电荷转移吸收行为和双发射荧光性质。这些发现表明在传感设备、生物成像和有机电子学中具有潜在应用,其中需要对环境变化的特定荧光响应 (李展先等,2009).

电聚合和材料合成

创新的电聚合技术: 已探索在易氧化的电解质存在下吡咯衍生物的电聚合,以生成具有低氧化电位的导电聚合物。此类材料在电子和光电器件的开发中提供了有希望的应用,突出了类似合成方法与所讨论化合物的相关性 (F. Larmat 等,1996).

分子对接和抑制剂研究

NAMPT 的潜在抑制剂: 对吡啶衍生物的结构分析和分子对接研究,通过其官能团与查询化合物相关,已显示出作为 NAMPT 抑制剂的潜力,NAMPT 是烟酰胺腺嘌呤二核苷酸 (NAD) 生物合成中的关键酶。这表明类似化合物在靶向与 NAD 代谢相关的疾病中具有潜在的生物医学应用 (M. Venkateshan 等,2019).

属性

IUPAC Name |

4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O4S2/c21-15-3-5-16(6-4-15)23-13-14(12-19(23)24)20(25)22-8-7-18(17-2-1-10-28-17)29(26,27)11-9-22/h1-6,10,14,18H,7-9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKBIKLTTAYCJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]but-2-enamide](/img/structure/B2520466.png)

![2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2520468.png)

![Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)

![5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2520483.png)

![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2520485.png)

![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)